molecular formula C12H14N2 B2398497 1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine CAS No. 60794-85-6

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

Cat. No. B2398497
CAS RN: 60794-85-6
M. Wt: 186.258
InChI Key: GPAPQZCFXIJVQO-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine” is a substituted amine, which contains a pyrrole ring and a phenyl ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the pyrrole ring, the phenyl ring, and the methylamine group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the phenyl ring, and the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have certain solubility characteristics or stability under certain conditions .

Scientific Research Applications

Electrochromic Materials

Background: Electrochromic materials change color in response to an applied voltage, making them valuable for displays, smart windows, and sensors.

Pyrrol-MMA’s Role: Researchers have synthesized a novel polymer called poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno [3,2-b:2’,3’-d]pyrrole) (P(DTP-Ph-Pyr)) from Pyrrol-MMA. This polymer exhibits reversible electrochromic behavior, transitioning from orange (neutral state) to blue (oxidized state). It boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) .

Fluorescent Probes

Background: Fluorescent probes are essential tools for visualizing biological processes and detecting specific molecules.

Pyrrol-MMA’s Role: Pyrrol-MMA derivatives, such as hexa(1H-pyrrol-1-yl)benzene (HPPB), serve as fluorescent probes. Researchers use HPPB in sensing applications due to its unique fluorescence properties .

Antibacterial Agents

Background: The search for effective antibacterial compounds remains crucial in combating infections.

Pyrrol-MMA’s Role: A series of Pyrrol-MMA derivatives were synthesized and evaluated for antibacterial activity. These compounds showed promise, and some were further tested for inhibition of specific enzymes .

Organic Electronics

Background: Conjugated polymers find applications in organic electronic devices, including organic light-emitting diodes (OLEDs).

Pyrrol-MMA’s Role: Pyrrol-MMA derivatives may serve as electron-transporting materials in OLEDs, enhancing device performance.

Read more Source Source Source

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety measures when handling it to prevent exposure .

Future Directions

The future research directions for this compound could involve further exploration of its properties, potential uses, and methods of synthesis .

properties

IUPAC Name

N-methyl-1-(2-pyrrol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-13-10-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9,13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPQZCFXIJVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1H-pyrrol-1-yl)phenyl)-N-methylmethanamine

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